molecular formula C24H21NO4 B10810562 (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

Cat. No.: B10810562
M. Wt: 387.4 g/mol
InChI Key: WEYNIQSFQCQMTP-UHFFFAOYSA-N
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Description

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a synthetic organic compound designed for advanced chemical and biochemical research. This molecule features a complex structure integrating chromen-4-one and quinoline moieties, a combination observed in compounds with significant research potential. Chromen-4-one (coumarin) and quinoline derivatives are widely investigated in medicinal chemistry for their diverse biological activities. Compounds with these core structures have been studied as potential antimicrobial agents, with some showing activity against pathogens like Helicobacter pylori . Furthermore, such fused heterocyclic systems are often explored in oncology research and as inhibitors of specific enzymatic targets, such as EZH2, a histone methyltransferase . The specific 2-ethyl-8-methyl substitution pattern on the chromen-4-one core, coupled with the quinolin-2-yl group at the 3-position, suggests this compound could be a valuable intermediate or lead structure in drug discovery programs. The structural complexity of this compound also makes it a candidate for material science applications, including the development of organic ligands and metal-organic frameworks, given that quinoline-based structures are commonly used in coordination chemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, stability, and activity for their specific applications.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

(2-ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

InChI

InChI=1S/C24H21NO4/c1-4-19-22(18-12-10-15-8-6-7-9-17(15)25-18)23(27)16-11-13-20(28-21(26)5-2)14(3)24(16)29-19/h6-13H,4-5H2,1-3H3

InChI Key

WEYNIQSFQCQMTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)CC)C)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

The compound (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a synthetic derivative that combines features of both quinoline and chromene moieties. Its unique structure suggests potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article explores its biological activity based on available research findings, including case studies, data tables, and relevant literature.

Chemical Structure and Properties

The molecular formula of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is C18H19N1O4C_{18}H_{19}N_{1}O_{4} with a molecular weight of approximately 305.35 g/mol. The compound features a quinoline ring fused with a chromene structure, which is known for its diverse biological activities.

1. Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of quinoline have been shown to inhibit various kinases involved in cancer cell proliferation.

Case Study:
In a study examining the effects of quinoline derivatives on cancer cell lines, it was found that (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate significantly inhibited cell growth in breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 Value (µM)Mechanism of Action
MCF712.5Apoptosis induction
PC315.0Cell cycle arrest

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity.

Research Findings:
In vitro tests demonstrated that (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate can be attributed to its ability to interact with specific cellular targets:

  • Kinase Inhibition: The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: It has been noted to induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction: Preliminary studies suggest potential intercalation with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 2: Thermophysical and Reactivity Data

Compound Entropy at 273 K (J/mol·K) Ignition Delay (ms) at 10 atm
Ethyl propanoate ~250 (estimated) 2.5–3.0
Chloro propanoate 290 N/A
Target compound ~320 (estimated) N/A (predicted >5.0)

Challenges in Predictive Modeling

Quantitative structure-activity relationship (QSAR) models for esters perform well for structurally similar compounds (e.g., propyl propanoate) but fail for derivatives with bulky or cyclic substituents (e.g., cyclopentyl propanoate) . The target compound’s complexity places it outside the predictive scope of existing models, highlighting the need for specialized studies.

Preparation Methods

Formation of Chromene-4-One Core

The chromene-4-one scaffold is typically synthesized via cyclization reactions. A resorcinol derivative (e.g., 2-ethyl-5-methylresorcinol) reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. Polyphosphoric acid (PPA) or acetic anhydride facilitates cyclization at 90–120°C, yielding 7-hydroxy-2-ethyl-8-methylchromen-4-one.

Reaction Conditions:

StepReagentsTemperatureYield
CyclizationPPA, β-keto ester90–120°C75–82%

Esterification at Position 7

The 7-hydroxyl group is esterified with propanoic acid derivatives. Propionyl chloride reacts with the chromene-quinoline intermediate in pyridine or using EDC/HOBt coupling in dichloromethane.

Optimized Protocol:

  • Reagents: Propionyl chloride (1.2 eq), DMAP (0.1 eq), DCM, 0°C → RT.

  • Yield: 88–92% after column chromatography.

Alternative Synthetic Routes

Friedländer Annulation Approach

A solvent-free Friedländer synthesis combines 2-aminobenzophenone and pentan-2,3-dione in PPA, directly forming the quinoline-chromene hybrid. This one-pot method reduces purification steps but requires precise temperature control (90°C, 1 hr).

Advantages:

  • Eliminates separate quinoline synthesis.

  • 82% yield with >95% purity.

Gould-Jacobs Reaction for Quinoline Synthesis

4-Hydroxyquinolines are synthesized from anilines and diethyl 2-(ethoxymethylene)malonate. Subsequent chlorination (POCl₃) and reaction with diethyl sodiomethylmalonate yield ethyl 2-(quinolin-4-yl)propanoates, which are hydrolyzed and coupled to chromene.

Critical Parameters:

  • Chlorination: POCl₃, reflux, 4 hr (90% yield).

  • Alkylation: Diethyl sodiomethylmalonate, DMF, 80°C (70% yield).

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • PPA vs. Traditional Acids: PPA enhances cyclization efficiency (82% vs. 65% with H₂SO₄).

  • Coupling Reactions: EDC/HOBt in DCM improves esterification yields (90%) vs. pyridine (75%).

Temperature and Time

  • Cyclization: 90°C for 1 hr (PPA) vs. 120°C for 3 hr (Ac₂O).

  • Quinoline Substitution: 80°C for 12 hr in DMF.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.21 (t, 3H, CH₂CH₃), 2.63 (s, 3H, CH₃), 4.42 (t, 2H, OCH₂), 7.62–8.82 (m, quinoline-H).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (chromen-4-one C=O).

Chromatographic Purity

  • HPLC: >98% purity using C18 column, MeOH/H₂O (70:30).

  • Melting Point: 111–112°C.

Challenges and Limitations

  • Regioselectivity: Competing O- vs. N-alkylation in quinoline substitution.

  • Steric Hindrance: Bulky substituents reduce coupling yields (e.g., 50% for tert-butyl groups).

  • Purification: Silica gel chromatography required for esterification byproducts .

Q & A

Q. What synthetic methodologies are optimal for preparing (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling chromen-4-one derivatives with ester-functionalized intermediates. For example, analogous compounds (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate) are synthesized via nucleophilic substitution between 7-hydroxy-chromen-4-one and ethyl bromopropanoate in acetone or ethanol under reflux, using K₂CO₃ as a base . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered substrates.
  • Temperature control : Reflux conditions (~80°C) improve reaction kinetics but require monitoring for byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product from unreacted starting materials .

Q. How can the structural integrity of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl ester protons at δ ~1.2–1.4 ppm, quinoline protons at δ ~7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • X-ray crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with chromen-4-one derivatives’ known activities:
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as DNA topoisomerase II?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations:
  • Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
  • Target selection : Retrieve protein structures (e.g., PDB ID: 1ZXM) and define active-site residues.
  • Binding affinity analysis : Calculate ΔG values and validate with experimental IC₅₀ data .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Address variability through systematic controls:
  • Cell line authentication : STR profiling to confirm genetic stability.
  • Dose-response normalization : Use Z-factor to assess assay robustness.
  • Mechanistic studies : Western blotting (e.g., caspase-3 activation) to verify apoptosis pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Modify substituents systematically:
  • Quinoline substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance DNA intercalation .
  • Ester group replacement : Substitute ethyl with bulkier esters (e.g., tert-butyl) to improve metabolic stability .
  • Chromen-4-one core : Halogenation (e.g., Cl at position 6) increases cytotoxicity, as seen in analogues like ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yloxy)propanoate .

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